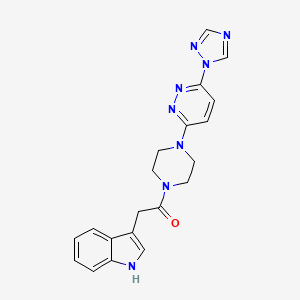
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant motifs, including a triazole, pyridazine, piperazine, and indole. This structural diversity suggests potential for varied biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A triazole ring known for its biological activity.
- A pyridazine moiety which may enhance interaction with biological targets.
- A piperazine linker that often contributes to pharmacological properties.
- An indole group associated with various bioactivities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compounds similar to the target structure. For instance, derivatives of triazole-piperazine hybrids were tested against various cancer cell lines using the MTT assay. Notably, one such derivative exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating significant cytotoxic potential . The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell proliferation.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. For example, triazole-containing compounds have shown efficacy against various bacterial strains. In studies involving isomeric triazole derivatives, compounds demonstrated varying degrees of activity against ESKAPE pathogens, which are a group of bacteria notorious for their resistance to antibiotics . The biological activity profile indicated that modifications to the triazole moiety significantly influenced antimicrobial potency.
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivatives | IC50/Activity Level | Reference |
|---|---|---|---|
| Cytotoxicity | Triazole-Piperazine | 0.99 μM (BT-474) | |
| Antimicrobial | Triazole Derivatives | Variable | |
| Neurotropic | Bicyclic Hybrids | Strong Activity |
Case Study: Triazole Derivatives in Cancer Research
A significant study focused on the synthesis and evaluation of triazole derivatives for their anticancer properties. The research highlighted that specific structural modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells . The findings suggest that the incorporation of a piperazine ring in conjunction with a triazole moiety can lead to compounds with improved therapeutic indices.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation in cancer cells.
- Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis or function.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(11-15-12-22-17-4-2-1-3-16(15)17)27-9-7-26(8-10-27)18-5-6-19(25-24-18)28-14-21-13-23-28/h1-6,12-14,22H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNUKUOFKRHOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














